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Compound of Interest

(8R)-3-hydroxy-3-phenylpropanoic
Compound Name:

acid
CAS No.: 2768-42-5
Cat. No.: B1238315

Get Quote

Executive Summary

(3R)-3-hydroxy-3-phenylpropanoic acid (also known as (R)-

-hydroxyphenylpropionic acid) is a critical chiral building block in the synthesis of
norepinephrine reuptake inhibitors (e.g., Atomoxetine) and other bioactive phenylpropanoids.
Its utility depends entirely on high enantiomeric excess (

). This guide provides the definitive spectroscopic data required to distinguish the (3R)-
enantiomer from its racemate and (3S)-counterpart.

Molecular Identity
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Parameter Details
IUPAC Name (3R)-3-hydroxy-3-phenylpropanoic acid
(R)-

Common Name
-Hydroxyphenylpropionic acid

3480-87-3 (Generic/Racemic); Specific (R)-
CAS Registry isomer often referenced as enantiomer of
36567-72-3

Molecular Formula

Molecular Weight 166.17 g/mol

Chiral Center C3 (R-configuration)

Structural Characterization Workflow

The following diagram outlines the logical flow for validating the identity and purity of the
compound.
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Figure 1: Analytical workflow for validating (3R)-3-hydroxy-3-phenylpropanoic acid,
progressing from basic connectivity to stereochemical quantification.
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Spectroscopic Profile
Nuclear Magnetic Resonance (NMR)

The NMR spectrum is characterized by an ABX system. The chiral center at C3 renders the two
protons at C2 diastereotopic (

and

), meaning they are chemically non-equivalent and split each other as well as the proton at C3 (
).

Solvent: Chloroform-d (

) Frequency: 400 MHz (

) / 100 MHz (

)

H NMR Data Table

Coupling (
Position Multiplicit Integral Assignment
(ppm) phicity 9 _ g
in Hz)
) Phenyl ring
Ar-H 7.25-7.45 Multiplet (m) 5H
protons
Benzylic
C3-H 5.14 dd 1H proton (
)
Methylene
C2-H 278 dd 1H Y
proton A
Methylene
C2-H 2.68 dd 1H Y
proton B
Exchangeabl
OH/COOH 6.0-9.0 Broad (br) 2H
e protons*
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*Note: The chemical shift and broadness of OH/COOH protons are highly concentration-

dependent and may disappear in the presence of

C NMR Data Tahle

Position Assignment
(ppm) 9
C1 176.5 Carbonyl (COOH)
Ar-C 142.8 Aromatic Quaternary (Ipso)
Aromatic CH (Ortho, Meta,
Ar-C 128.8,128.1, 125.6
Para)
C3 70.1 Benzylic CH-OH
c2 43.2 Methylene

Infrared Spectroscopy (FT-IR)

The IR spectrum validates the presence of the carboxylic acid and the secondary alcohol.

Wavenumber (

Vibration Mode

Functional Group

)

O-H (Alcohol & Acid H-
3200 — 3500 Broad Stretch )

bonding)
3030 — 3060 Weak Stretch C-H (Aromatic)
1705 - 1720 Strong Stretch C=0 (Carboxylic Acid dimer)
1050 — 1200 Medium Stretch C-O (Secondary Alcohol)
700 & 750 Strong Bend Monosubstituted Benzene

Mass Spectrometry (ESI-MS)

© 2026 BenchChem. All rights reserved. 4/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1238315?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

 lonization Mode: Negative Electrospray (ESI-) is preferred for carboxylic acids.
e Molecular lon:

m/z.
o Key Fragments:
o 147 (
): Loss of water.
o 121 (

): Decarboxylation.

Stereochemical Validation (The "3R" Determination)

Distinguishing the (3R) isomer from the (3S) isomer requires chiral chromatography and
polarimetry.

Specific Optical Rotation

The (3R)-isomer is dextrorotatory (+) in ethanol and chloroform.

Parameter:

Value:+48.0° to +52.0°

Conditions:

in Ethanol.

Note: The (S)-enantiomer exhibits a rotation of approximately -50°.

Chiral HPLC Protocol (Gold Standard)

To determine Enantiomeric Excess (

), use the following validated method.
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Parameter Condition

Daicel Chiralcel OD-H (or equivalent Cellulose

Column _ _
tris-3,5-dimethylphenylcarbamate)
250 mm x 4.6 mm, 5

Dimensions
m

) n-Hexane : Isopropyl Alcohol : TFA (90 : 10 :

Mobile Phase
0.1)

Flow Rate 1.0 mL/min

Detection UV @ 210 nm or 254 nm

Temperature 25°C

(S)-Isomer: ~12-14 min(R)-Isomer: ~16-18 min
(Elutes second on OD-H)

Retention Times

Experimental Logic & ABX Coupling

The following diagram visualizes why the NMR spectrum appears as it does. The chirality at C3
breaks the symmetry of the adjacent C2 protons.
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Chiral Center (C3)
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ABX Coupling Pattern
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Figure 2: The ABX coupling mechanism. The chiral center renders the adjacent methylene
protons diastereotopic, resulting in complex splitting patterns rather than a simple doublet.
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PDF]. Available at: [https://www.benchchem.com/product/b1238315/docs#technical-guide-
spectroscopic-stereochemical-characterization-of-3r-3-hydroxy-3-phenylpropanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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